N-(3-Chloro-4-methoxyphenyl)thietan-3-amine
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)thietan-3-amine is an organic compound that features a thietan ring attached to an amine group, with a 3-chloro-4-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)thietan-3-amine typically involves the reaction of 3-chloro-4-methoxyaniline with a thietan precursor under specific conditions. One common method involves the use of thietane-3-one as the thietan precursor, which reacts with 3-chloro-4-methoxyaniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: A structurally similar compound with different functional groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another related compound with a thiazole ring instead of a thietan ring.
Uniqueness
N-(3-Chloro-4-methoxyphenyl)thietan-3-amine is unique due to its specific combination of a thietan ring and a 3-chloro-4-methoxyphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12ClNOS |
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Molecular Weight |
229.73 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12ClNOS/c1-13-10-3-2-7(4-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
REDAXKOJZUSCLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CSC2)Cl |
Origin of Product |
United States |
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